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Compound of Interest

Compound Name: (2S)-4-bromobutan-2-amine

Cat. No.: B15301743

A Spectroscopic Comparison of (2S)-4-
bromobutan-2-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (2S)-4-bromobutan-2-amine and
a selection of its structural analogs. The data presented is essential for the identification,
characterization, and quality control of these compounds in research and development
settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental
protocols.

Introduction

(2S)-4-bromobutan-2-amine is a chiral primary amine containing a bromine atom, making it a
valuable building block in the synthesis of various pharmaceutical and agrochemical
compounds. Its stereochemistry and the presence of two reactive functional groups (amine and
bromoalkane) allow for diverse chemical modifications. Understanding the spectroscopic
properties of this compound and its analogs is crucial for confirming its structure and purity.
This guide will compare the spectroscopic data of (2S)-4-bromobutan-2-amine with its
regioisomer, 1-bromobutan-2-amine, its secondary amine analog, N-methyl-(2S)-4-
bromobutan-2-amine, and the related alkyl halide, 2-bromobutane.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15301743?utm_src=pdf-interest
https://www.benchchem.com/product/b15301743?utm_src=pdf-body
https://www.benchchem.com/product/b15301743?utm_src=pdf-body
https://www.benchchem.com/product/b15301743?utm_src=pdf-body
https://www.benchchem.com/product/b15301743?utm_src=pdf-body
https://www.benchchem.com/product/b15301743?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15301743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (2S)-4-bromobutan-2-amine
and its analogs. Predicted data for (2S)-4-bromobutan-2-amine and its N-methyl analog are
based on established spectroscopic principles and data from closely related compounds.

'H NMR Spectral Data (Predicted/Experimental)

Solvent: CDCIs Frequency: 400 MHz

S (ppm) - S (ppm) - S (ppm) - S (ppm) - S (ppm) -
Compound

H1 (CHs) H2 (CH2) H3 (CH) H4 (CH2) NH/NH:z
(2S)-4-
bromobutan-

_ ~1.2 (d) ~1.9-2.1 (m) ~3.0-3.2 (m) ~3.4-3.5 () ~1.5 (brs)

2-amine
(Predicted)
1-

Not
bromobutan- ] ~2.8-3.0 (m) ~3.2-3.4 (m) ~3.5 (dd) ~1.6 (br s)

] applicable
2-amine
N-methyl-
(25)-4- ~2.4 (s, N-
bromobutan- ~1.1 (d) ~1.8-2.0 (m) ~2.8-3.0 (m) ~3.4 (1) CHs),~1.4
2-amine (brs, NH)
(Predicted)
2-
Not

Bromobutane  ~1.0 (t) ~1.7-1.9 (m) ~4.1 (m) ~1.7 (d) ]
0] applicable

d: doublet, t: triplet, m: multiplet, dd: doublet of doublets, br s: broad singlet

3C NMR Spectral Data (Predicted/Experimental)

Solvent: CDCIs Frequency: 100 MHz
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6 (ppm) - C1 6 (ppm) - C2 6 (ppm) - C3 o (ppm) - C4
Compound
(CHs) (CH2) (CH) (CH2)
(2S)-4-
bromobutan-2-
_ ~23.0 ~40.0 ~50.0 ~35.0
amine
(Predicted)
1-bromobutan-2- ]
) Not applicable ~52.0 ~38.0 ~33.0
amine
N-methyl-(2S)-4-
bromobutan-2-
. ~20.0 ~38.0 ~58.0 ~34.0
amine
(Predicted)
2-
~21.5 ~33.5 ~54.0 ~26.0
Bromobutane[2]
v (cm~) - N-H v (cm~') - C-H v (cm~?) - N-H v (cm~?) - C-Br
Compound
stretch stretch bend stretch
(2S)-4-
bromobutan-2- ~3300-3400 (two
. ~2850-2960 ~1600 ~550-650
amine bands)
(Predicted)
1-bromobutan-2-  ~3300-3400 (two
_ ~2850-2960 ~1600 ~550-650
amine bands)
N-methyl-(2S)-4-
bromobutan-2- ~3300-3350 (one ]
] ~2850-2960 Not applicable ~550-650
amine band)
(Predicted)
2-Bromobutane Not applicable ~2850-2975 Not applicable ~550-650

Mass Spectrometry Data
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Molecular Weight ( Key Fragments
Compound Molecular Formula
g/mol ) (m/z)

[M]+e and [M+2]+e

(25)-4-bromobutan-2- (~1:1 ratio), fragments

] CaH10BrN 152.03 from a-cleavage (loss
amine

of CH2CH2zBr or CHs)
and loss of Br.

[M]+e and [M+2]+e
(~1:1 ratio), fragments
1-bromobutan-2-
CaH10BrN 152.03 from a-cleavage (loss
of CHzBr or CzHs) and

loss of Br.

amine

[M]+e and [M+2]+e

(~1:1 ratio), fragments
N-methyl-(2S)-4-

] CsH12BrN 166.06 from a-cleavage (loss
bromobutan-2-amine

of CH2CH2zBr or CHs)
and loss of Br.

[M]+e and [M+2]+e

(~1:1 ratio), [M-Br]+,
2-Bromobutane[3] CaHoBr 137.02 ]

and various alkyl

fragments.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

e 1H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.
Data was collected with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s,
and an acquisition time of 4.0 s.
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e 13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument at a
frequency of 100 MHz using a proton-decoupled pulse sequence. Data was collected with
1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time
of 1.0 s.

o Data Processing: All spectra were processed using standard NMR software. The free
induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected.
Chemical shifts are reported in parts per million (ppm) relative to TMS (& = 0.00 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation: A thin film of the neat liquid sample was prepared between two
potassium bromide (KBr) plates.

» Data Acquisition: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum was collected over the range of 4000-400 cm~1 with a resolution
of 4 cm~1. A background spectrum of the clean KBr plates was recorded and subtracted from
the sample spectrum.

o Data Analysis: The positions of the major absorption bands were identified and are reported
in wavenumbers (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via direct
injection or through a gas chromatography (GC) column for volatile compounds.

 lonization: Electron ionization (El) was used with an ionization energy of 70 eV.

e Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer over a
mass-to-charge (m/z) range of 40-400 amu.

o Data Analysis: The molecular ion peaks ([M]+e and [M+2]+¢) and major fragment ions were
identified. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 7°Br and
81Br isotopes) was used to confirm the presence of bromine in the molecule and its
fragments.[3][4]
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Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the
target compounds.

General Spectroscopic Analysis Workflow

Sample Preparation

Dissolve in CDCI3 with TMS Prepare neat film on KBr plates Direct injection or GC introduction

Spectroscopig Analysis

Y
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Y Y
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Background Subtraction

l

Structure Elucidation & Comparison

FT, Phasing, Baseline Correction

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Analogs

The diagram below illustrates the structural relationships between (2S)-4-bromobutan-2-
amine and the compared analogs.
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Structural Relationships of Analogs

(2S)-4-bromobutan-2-amine

Regioisomer N-alkylation Amine replaced by H

1-bromobutan-2-amine

N-methyl-(2S)-4-bromobutan-2-amine 2-bromobutane

Click to download full resolution via product page

Caption: Analog Structural Relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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